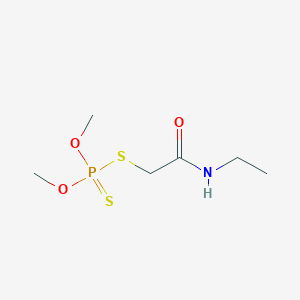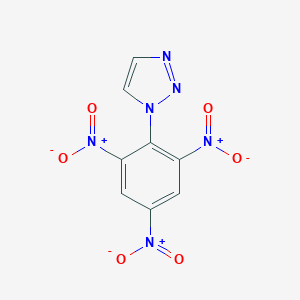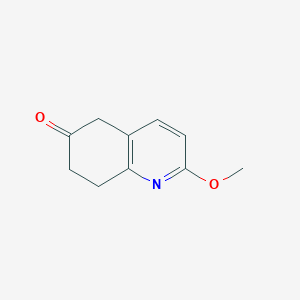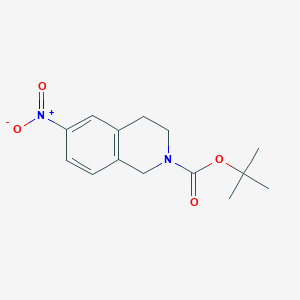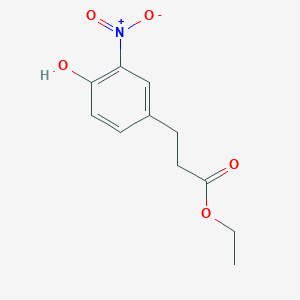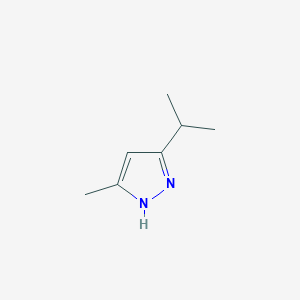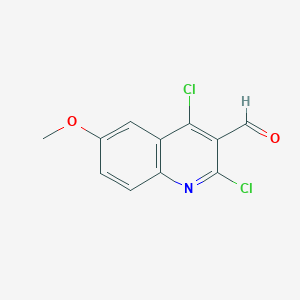
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H7Cl2NO2 . It has a molecular weight of 256.09 . The compound is typically stored under inert gas at 4°C .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde and related analogs involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis
The InChI code for 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde is 1S/C10H7Cl2NO/c1-14-6-2-3-9-7 (4-6)8 (11)5-10 (12)13-9/h2-5H,1H3 . The compound features a planar molecule, excluding the methyl H atoms .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which could include 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde, covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde is a solid compound .Applications De Recherche Scientifique
Chemical Synthesis and Heterocyclic Systems
Research on 2-chloroquinoline-3-carbaldehyde and related analogs, including 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde, has shown significant advancements in the synthesis of quinoline ring systems. These compounds have been utilized in constructing fused or binary heterocyclic systems with diverse applications in synthetic and medicinal chemistry (Hamama et al., 2018).
Biological Evaluation
Quinoline derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have been evaluated for their ABTS radical-scavenging activity and antimicrobial properties. Certain derivatives demonstrated significant antibacterial and antifungal activities against various microbial species (Tabassum et al., 2014).
Corrosion Inhibition
Studies on quinoline derivatives, including those related to 2,4-dichloroquinoline-3-carbaldehyde, have shown potential as corrosion inhibitors for mild steel in acidic environments. Their effectiveness has been attributed to their adsorption properties and interactions with metal surfaces (Lgaz et al., 2017).
Antimicrobial and Antioxidant Activities
Quinoline derivatives, including 2,4-dichloroquinoline-3-carbaldehyde, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds have shown promising results in inhibiting the growth of various bacterial strains and demonstrating significant antioxidant properties (Zeleke et al., 2020).
Drug Discovery and Medicinal Chemistry
In the field of drug discovery, halogenated quinoline building blocks, derived from compounds like 2,4-dichloroquinoline-3-carbaldehyde, have been utilized in the synthesis of antibiotics. Their structural features make them valuable in the development of new antimicrobial agents (Flagstad et al., 2014).
Antimalarial Activity
Quinoline derivatives, related to 2,4-dichloroquinoline-3-carbaldehyde, have been synthesized and tested for their antimalarial activity against Plasmodium falciparum. Certain compounds demonstrated significant inhibitory activity, indicating their potential as antimalarial agents (Alam et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dichloro-6-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-6-2-3-9-7(4-6)10(12)8(5-15)11(13)14-9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUHYLAJVYJEND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2Cl)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452691 |
Source


|
| Record name | 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde | |
CAS RN |
151772-24-6 |
Source


|
| Record name | 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

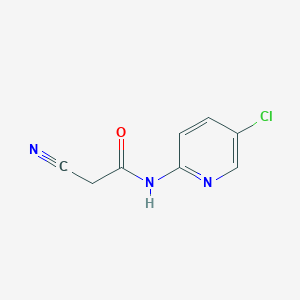


![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)
